4-(2-(1H-Indol-1-yl)ethyl)morpholine
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Overview
Description
4-(2-(1H-Indol-1-yl)ethyl)morpholine is a chemical compound that features both an indole and a morpholine moiety The indole structure is a common motif in many natural products and pharmaceuticals, while morpholine is a versatile heterocycle often used in chemical synthesis and as a solvent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(1H-Indol-1-yl)ethyl)morpholine typically involves the reaction of indole derivatives with morpholine under specific conditions. One common method is the Fischer indole synthesis, where an indole derivative is reacted with a suitable aldehyde or ketone in the presence of an acid catalyst . This reaction can be carried out under reflux conditions in methanol, yielding the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(2-(1H-Indol-1-yl)ethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the indole ring or the morpholine moiety.
Substitution: Electrophilic substitution reactions are common for the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
4-(2-(1H-Indol-1-yl)ethyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-(1H-Indol-1-yl)ethyl)morpholine involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Indol-2-yl)morpholine: Similar structure but with the indole moiety attached at a different position.
2-(1H-Indol-3-yl)-4,6-diphenylnicotinonitrile: Contains an indole moiety and is studied for its antimalarial activity.
Uniqueness
4-(2-(1H-Indol-1-yl)ethyl)morpholine is unique due to its specific combination of indole and morpholine moieties, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-indol-1-ylethyl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-2-4-14-13(3-1)5-6-16(14)8-7-15-9-11-17-12-10-15/h1-6H,7-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBSHWYEEAPKIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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